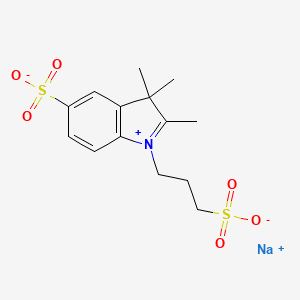
sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple sulfonate groups, which contribute to its solubility in water and other polar solvents. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,3-Trimethylindole.
Sulfonation: The indole derivative undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at specific positions on the indole ring.
Alkylation: The sulfonated indole is then alkylated with 3-chloropropylsulfonic acid to introduce the 3-sulfonatopropyl group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with fewer sulfonate groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfonate groups.
Aplicaciones Científicas De Investigación
sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets. The sulfonate groups enhance its solubility and facilitate its binding to target molecules. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonic Acid
- 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonic Acid, Potassium Salt
Uniqueness: sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate is unique due to its specific sodium salt form, which enhances its solubility and stability compared to other similar compounds. The presence of multiple sulfonate groups also contributes to its distinct chemical properties and wide range of applications.
Propiedades
Fórmula molecular |
C14H18NNaO6S2 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
sodium;2,3,3-trimethyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C14H19NO6S2.Na/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18;/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21);/q;+1/p-1 |
Clave InChI |
RANLTMVHUAJMKY-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













